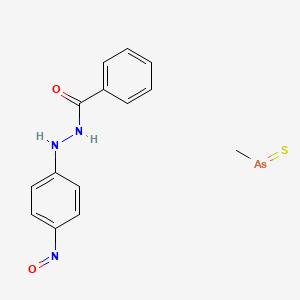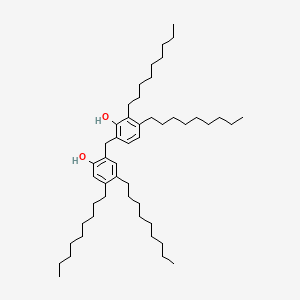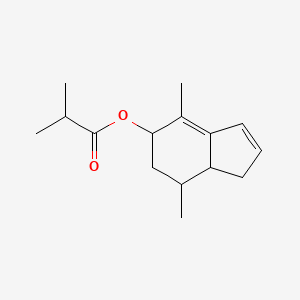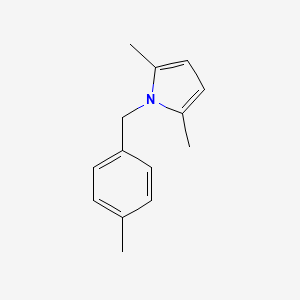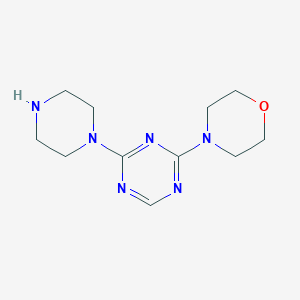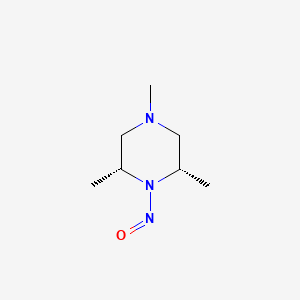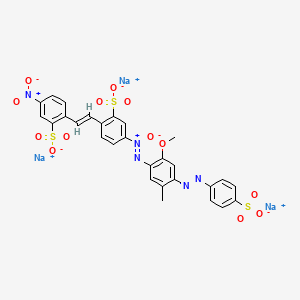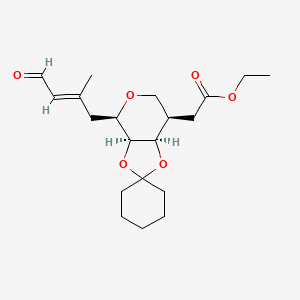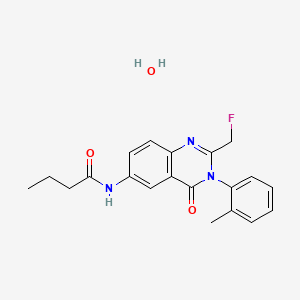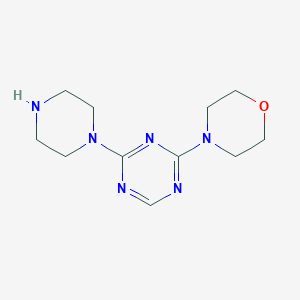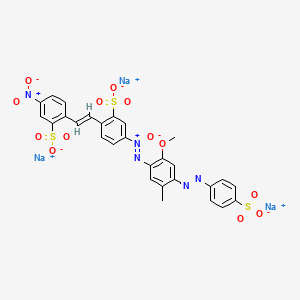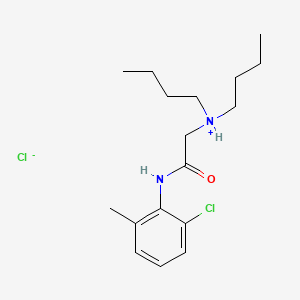
6'-Chloro-2-(dibutylamino)-o-acetotoluidide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride is a chemical compound with the molecular formula C18H31ClN2O. It is used primarily in experimental and research settings. This compound is known for its unique structure, which includes a dibutylamino group and a chloro-methylanilino group, making it a subject of interest in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride typically involves the reaction of 2-chloro-6-methylaniline with dibutylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the necessary reaction conditions and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]azanium chloride
- Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium bromide
Uniqueness
Dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium chloride is unique due to its specific structural features, such as the presence of both a dibutylamino group and a chloro-methylanilino group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific studies .
Properties
CAS No. |
77966-42-8 |
|---|---|
Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
dibutyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-4-6-11-20(12-7-5-2)13-16(21)19-17-14(3)9-8-10-15(17)18;/h8-10H,4-7,11-13H2,1-3H3,(H,19,21);1H |
InChI Key |
JPDGTLUBDMGOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


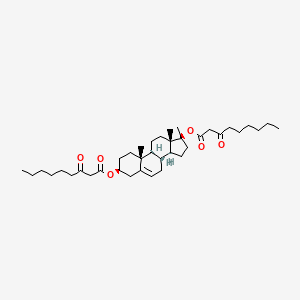
![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)
